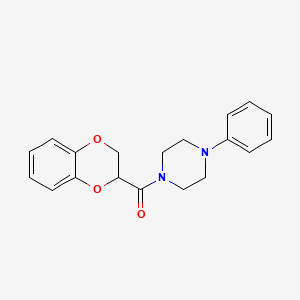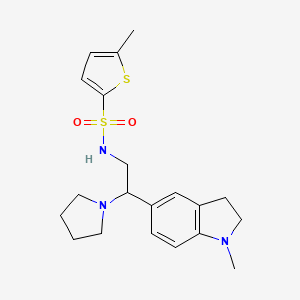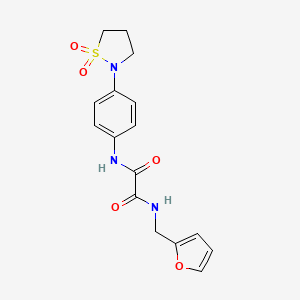
2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” is a chemical compound with the molecular formula C19H20N2O3 . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which has been studied for its anti-inflammatory properties and its use in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists .
Synthesis Analysis
The synthesis of compounds containing a 2,3-dihydro-1,4-benzodioxin subunit often involves reactions with amines and acetyl bromide . For example, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Applications De Recherche Scientifique
Neuroprotective Activity : Antioxidant compounds derived from 8-alkylamino-1,4-benzoxazines, closely related to 2,3-Dihydro-1,4-benzodioxin, have shown significant neuroprotective properties. In particular, these compounds prevented ATP level decline caused by hypoxia in astrocytes and protected against brain damage in a cerebral palsy model (Largeron et al., 2001).
Synthesis and Structural Insights : A study reported the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, highlighting the structural and mechanistic insights of substituted perimidine through experimental and computational studies (Anga et al., 2014).
Antimicrobial Activity : Several compounds, including 2,3-dihydro-1,4-benzodioxin derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential use of these compounds in developing new antibacterial and antifungal agents (Patel et al., 2011; Abbasi et al., 2017).
Cancer Research : Although not directly linked to 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone, research involving similar benzodioxin derivatives has explored their potential as anti-breast cancer agents, indicating a wider application in cancer research (Campos et al., 2015).
Drug-likeness and Computational Analysis : Studies have also been conducted on related compounds for their drug-likeness properties and microbial investigation, utilizing in silico approaches. This highlights the potential of these compounds in drug development and pharmacological studies (Pandya et al., 2019).
Endocannabinoid System Research : Compounds with structures similar to 2,3-Dihydro-1,4-benzodioxin have been studied for their effects on endocannabinoid hydrolases FAAH and MAGL, indicating potential research applications in neurology and pharmacology (Morera et al., 2012).
Orientations Futures
The future directions for the study of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” could include further exploration of its potential biological activities and its use in the synthesis of new compounds. The compound could also be studied for its potential applications in the pharmaceutical industry .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGRLVPUYAVOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)


![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)
![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)


![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)

![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)